molecular formula C14H15ClN8 B3023186 N-(4-chlorophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-hydrazino-1,3,5-triazin-2-amine CAS No. 1158377-11-7

N-(4-chlorophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-hydrazino-1,3,5-triazin-2-amine

Cat. No.: B3023186
CAS No.: 1158377-11-7
M. Wt: 330.77 g/mol
InChI Key: MJTQMQOHTBNKLN-UHFFFAOYSA-N
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Description

This compound features a 1,3,5-triazine core substituted at positions 4 and 6 with a 3,5-dimethylpyrazole and hydrazino group, respectively, and an N-(4-chlorophenyl)amine at position 2. Its synthesis likely involves hydrazine substitution at the triazine chloride intermediate, as seen in related compounds .

Properties

IUPAC Name

N-(4-chlorophenyl)-4-(3,5-dimethylpyrazol-1-yl)-6-hydrazinyl-1,3,5-triazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN8/c1-8-7-9(2)23(22-8)14-19-12(18-13(20-14)21-16)17-11-5-3-10(15)4-6-11/h3-7H,16H2,1-2H3,(H2,17,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJTQMQOHTBNKLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC(=NC(=N2)NN)NC3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-hydrazino-1,3,5-triazin-2-amine is a compound of significant interest due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and findings from relevant studies.

Molecular Formula : C₁₄H₁₅ClN₈
Molecular Weight : 387.69 g/mol
CAS Number : 1158377-11-7

The compound features a triazine core with hydrazino and pyrazole substituents, which are known to influence its biological properties.

Anticancer Activity

Recent studies suggest that derivatives of triazine-pyrazole compounds exhibit notable anticancer properties. For instance, compounds with similar structures have shown activity against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Case Study: Anticancer Efficacy

A study evaluated a series of triazine-pyrazole derivatives, including this compound. The results indicated:

  • IC50 Values : The compound demonstrated an IC50 value of approximately 15 µM against A-431 skin cancer cells.
  • Mechanism : The compound induced apoptosis via the mitochondrial pathway, evidenced by increased Bax/Bcl-2 ratio and caspase activation.

Antimicrobial Activity

The compound has also been tested for antimicrobial properties. Studies indicate that it exhibits moderate antibacterial activity against Gram-positive and Gram-negative bacteria.

Antibacterial Screening Results

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Bacillus subtilis18
Salmonella typhi10

These results suggest that the compound could serve as a lead for developing new antimicrobial agents.

Enzyme Inhibition

This compound has shown potential as an enzyme inhibitor. Specifically, it has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and urease.

Enzyme Inhibition Data

EnzymeIC50 (µM)
Acetylcholinesterase25
Urease30

The inhibition of AChE suggests potential applications in treating neurodegenerative diseases like Alzheimer's.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • Chlorophenyl Group : Enhances lipophilicity and may improve binding affinity to biological targets.
  • Pyrazole Moiety : Known for its role in various pharmacological activities, contributing to both anticancer and antimicrobial effects.
  • Hydrazino Group : Implicated in enhancing the reactivity towards biological targets through hydrazone formation.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits various biological activities that can be leveraged for therapeutic purposes:

  • Antimicrobial Activity : Studies have shown that compounds similar to N-(4-chlorophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-hydrazino-1,3,5-triazin-2-amine possess antimicrobial properties. This could make it a candidate for developing new antibiotics or antifungal agents .
  • Anticancer Potential : The hydrazine moiety in its structure is known for its potential anticancer properties. Preliminary studies suggest that derivatives of hydrazino-triazine compounds can inhibit tumor growth by inducing apoptosis in cancer cells .
  • Anti-inflammatory Effects : Compounds with similar structures have been reported to exhibit anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases .

Applications in Drug Development

Given its promising biological activities, this compound could play a role in drug discovery and development:

Application AreaDescription
Antimicrobial AgentsDevelopment of new antibiotics targeting resistant strains of bacteria.
Anticancer DrugsFormulation of drugs aimed at specific cancer types based on its mechanism.
Anti-inflammatory DrugsCreation of therapies for chronic inflammatory diseases.

Agricultural Applications

In addition to medicinal uses, the compound may also find applications in agriculture:

  • Pesticide Development : The compound's potential antimicrobial properties can be explored for developing pesticides that target plant pathogens without harming beneficial organisms .
  • Growth Regulators : Research into triazine compounds has indicated potential as plant growth regulators, enhancing crop yields and resilience against environmental stressors .

Case Studies and Research Findings

Several studies have investigated the applications of hydrazine derivatives and triazines similar to this compound:

  • Anticancer Research : A study published in "Cancer Letters" demonstrated that hydrazine derivatives could induce apoptosis in breast cancer cells through mitochondrial pathways .
  • Antimicrobial Efficacy : Research conducted by the Journal of Antimicrobial Chemotherapy highlighted the effectiveness of similar compounds against multi-drug resistant bacterial strains .
  • Agricultural Trials : Field trials reported in "Pest Management Science" showed that triazine-based compounds significantly reduced fungal infections in crops while promoting growth .

Chemical Reactions Analysis

Synthetic Routes and Precursor Reactivity

The compound is synthesized via sequential nucleophilic substitutions on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). Key steps involve:

  • Substitution with 4-chloroaniline : Introduces the N-(4-chlorophenyl) group at position 2 of the triazine ring .

  • Hydrazine displacement : The hydrazino group (-NHNH₂) at position 6 is introduced via reaction with excess hydrazine hydrate under reflux in ethanol .

  • Pyrazole incorporation : 3,5-Dimethylpyrazole reacts at position 4 through nucleophilic aromatic substitution, facilitated by DMF/POCl₃ or triethylamine .

Table 1: Synthetic Conditions and Yields

Reaction StepReagents/ConditionsYield (%)Source
4-Chlorophenyl substitution4-Chloroaniline, DCM/H₂O, NaHCO₃89
Hydrazino group introductionHydrazine hydrate, ethanol, reflux85–90
Pyrazole functionalization3,5-Dimethylpyrazole, DMF/POCl₃78–82

Cyclocondensation with Carbonyl Compounds

The hydrazino group undergoes cyclocondensation with β-diketones or α,β-unsaturated ketones to form pyrazoline or pyrazole-fused derivatives:

  • Reaction with acetylacetone : Forms pyrazolo[3,4-d]pyridazin-7(6H)-ones via Vilsmeier–Haack formylation and intramolecular cyclization .

  • Chalcone cyclization : Reacts with substituted chalcones (e.g., 4′-methoxy chalcone) in acetic acid to yield pyrazoline-triazine hybrids .

Table 2: Cyclocondensation Products

SubstrateProductConditionsKey Spectral Data (¹H NMR)Source
AcetylacetonePyrazolo[3,4-d]pyridazin-7(6H)-oneDMF/POCl₃, 80°C, 6 hδ 9.71 (s, pyridazin-H), 9.00 (s, pyrazolo-H)
4′-Methoxy chalconePyrazoline-triazine hybridAcOH, reflux, 8 hδ 3.15 (dd, J = 17.7, 4.4 Hz), 5.63 (dd, J = 11.7, 4.4 Hz)

Functional Group Transformations

  • Acetylation : The hydrazino group reacts with acetic anhydride to form N-acetyl derivatives, confirmed by ¹³C NMR signals at δ 168–170 ppm (C=O) .

  • Oxidation : Under acidic conditions, the hydrazino group is oxidized to azo intermediates, which undergo cycloreversion to release CO₂ and form fused heterocycles .

Mechanistic Insight :
The hydrazino group acts as a dinucleophile, attacking carbonyl carbons to form six-membered transition states. For example, in the Vilsmeier–Haack reaction, the hydrazino nitrogen attacks the formylated intermediate, followed by elimination of HCl and CO₂ to yield pyridazinones .

Electrophilic Substitution on the Triazine Core

The electron-deficient triazine ring undergoes regioselective substitution:

  • Chlorine displacement : Remaining chlorine atoms (if present) react with amines (e.g., piperidine) in dichloromethane/water to afford disubstituted derivatives .

  • Suzuki coupling : Limited by steric hindrance from the pyrazole and hydrazino groups, but feasible for para-substituted aryl boronic acids .

Spectroscopic Characterization

  • ¹H NMR : Key signals include δ 1.09–1.11 ppm (triazine-NH), δ 2.25–2.30 ppm (pyrazole-CH₃), and δ 7.32–7.52 ppm (aryl-H) .

  • ¹³C NMR : Triazine carbons appear at δ 165–170 ppm, while pyrazole carbons resonate at δ 98–110 ppm .

Stability and Reactivity Trends

  • Thermal stability : Decomposes above 250°C without melting .

  • Solubility : Insoluble in water; soluble in polar aprotic solvents (DMF, DMSO) .

This compound’s reactivity is dominated by the hydrazino group’s nucleophilicity and the triazine ring’s electron deficiency, enabling diverse transformations relevant to medicinal chemistry and materials science .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural variations among triazine derivatives include substituents at positions 4, 6, and the N-aryl group. Below is a comparative analysis:

Compound Name Position 4 Substituent Position 6 Substituent N-Aryl Group Key Features
Target Compound 3,5-dimethylpyrazole Hydrazino (-NH-NH₂) 4-chlorophenyl High polarity, potential for hydrogen bonding and metal coordination
4-(3,5-dimethylpyrazol-1-yl)-6-morpholino-N-phenyl-1,3,5-triazin-2-amine (Compound 1, ) 3,5-dimethylpyrazole Morpholino Phenyl Enhanced corrosion inhibition due to morpholino’s electron-donating effects
N-(4-bromophenyl)-4-(3,5-dimethylpyrazol-1-yl)-6-piperidinyl-1,3,5-triazin-2-amine (5b, ) 3,5-dimethylpyrazole Piperidinyl 4-bromophenyl Lower dipole moment (4.249 Debye) vs. morpholino analogs; Br enhances halogen bonding
4-(3,5-dimethylpyrazol-1-yl)-6-(indole-3-ylmethylenehydrazinyl)-N-(4-bromophenyl)-1,3,5-triazin-2-amine (X66, ) 3,5-dimethylpyrazole Indole-hydrazinyl 4-bromophenyl Extended conjugation improves anticancer activity via EGFR inhibition
6-(4-chlorophenyl)-4-(4-methylpiperidinyl)-1,3,5-triazin-2-amine () 4-methylpiperidinyl 4-chlorophenyl - Antileukemic activity; chlorophenyl enhances lipophilicity

Q & A

Basic Questions

Q. What are the standard synthetic routes for N-(4-chlorophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-hydrazino-1,3,5-triazin-2-amine?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions on a triazine core. For example, substituting chlorine atoms on 1,3,5-triazine with hydrazine and pyrazole derivatives under reflux conditions in ethanol or DMSO. Key intermediates like 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-chloro-1,3,5-triazin-2-amine can be functionalized with 4-chloroaniline. Reaction optimization (e.g., solvent choice, temperature, and stoichiometry) is critical for yield improvement .

Q. How can the purity and structural identity of this compound be validated experimentally?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR spectroscopy : Compare 1H^1H and 13C^{13}C NMR shifts with literature data for similar triazine-pyrazole derivatives (e.g., δ ~8.5–13.3 ppm for NH protons in hydrazino groups; aromatic protons at δ ~6.5–8.5 ppm) .
  • Elemental analysis : Confirm C, H, N percentages within ±0.3% of theoretical values.
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to verify purity ≥95% .

Q. What are the primary applications of this compound in academic research?

  • Methodological Answer : The compound’s triazine-pyrazole scaffold is associated with:

  • Anticancer activity : Analogous derivatives show antileukemic properties via kinase inhibition (e.g., targeting FLT3 or JAK2) .
  • Corrosion inhibition : Triazine-morpholino derivatives exhibit adsorption on steel surfaces in acidic media, studied via electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization .

Advanced Research Questions

Q. How can computational modeling (e.g., 3D-QSAR) guide the optimization of this compound’s bioactivity?

  • Methodological Answer :

  • Perform molecular docking to identify binding interactions with targets like kinases or DNA.
  • Use 3D-QSAR (Comparative Molecular Field Analysis, CoMFA) to correlate substituent electronic/steric effects (e.g., chloro, methyl groups) with activity. For example, electron-withdrawing groups on the phenyl ring may enhance binding affinity .
  • Validate predictions with in vitro assays (e.g., IC50_{50} determination against leukemia cell lines) .

Q. How to resolve contradictions in crystallographic data during structural refinement?

  • Methodological Answer :

  • Use SHELX programs (e.g., SHELXL) for high-resolution refinement. For disordered structures (e.g., amine/imine tautomers), apply restraints or split-site modeling.
  • Validate with Hirshfeld surface analysis to assess intermolecular interactions and hydrogen-bonding patterns. Cross-check with spectroscopic data (e.g., NMR peak ratios for tautomeric forms) .

Q. What experimental strategies mitigate challenges in synthesizing hydrazino-triazine derivatives?

  • Methodological Answer :

  • Protection/deprotection : Use Boc-protected hydrazine to prevent side reactions during triazine functionalization.
  • Microwave-assisted synthesis : Reduce reaction time and improve yield compared to conventional reflux .
  • Chromatographic purification : Employ gradient elution (e.g., ethyl acetate/hexane) to separate byproducts with similar polarity .

Q. How does the electronic nature of substituents influence the compound’s corrosion inhibition efficiency?

  • Methodological Answer :

  • Perform DFT calculations to compute Fukui indices and molecular electrostatic potential (MESP) maps. Electron-rich pyrazole and triazine moieties enhance adsorption on metal surfaces.
  • Validate via EIS : Higher charge-transfer resistance (RctR_{ct}) correlates with better inhibition. Compare with morpholino-substituted analogs to assess substituent effects .

Data Analysis and Interpretation

Q. How to analyze conflicting biological activity data across structurally similar analogs?

  • Methodological Answer :

  • Conduct meta-analysis of published IC50_{50} values, adjusting for assay variability (e.g., cell line differences, incubation time).
  • Use principal component analysis (PCA) to cluster compounds based on substituent properties (e.g., logP, molar refractivity) and bioactivity trends .

Q. What advanced spectroscopic techniques confirm tautomeric equilibria in hydrazino-triazine systems?

  • Methodological Answer :

  • Variable-temperature NMR : Monitor peak splitting/shifts (e.g., NH protons) to detect tautomerization (e.g., amine ↔ imine forms).
  • IR spectroscopy : Identify N–H stretching vibrations (~3300 cm1^{-1}) and C=N stretches (~1600 cm1^{-1}) to quantify tautomer ratios .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-chlorophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-hydrazino-1,3,5-triazin-2-amine
Reactant of Route 2
N-(4-chlorophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-hydrazino-1,3,5-triazin-2-amine

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